molecular formula C19H20BrNO3S B2427833 2-(2-Bromo-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester CAS No. 416889-96-8

2-(2-Bromo-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester

Cat. No. B2427833
CAS RN: 416889-96-8
M. Wt: 422.34
InChI Key: AQXTVIQPIMOQJY-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b]thiophene, which is a heterocyclic compound . It has additional functional groups including a bromo-benzoylamino group and an isopropyl ester linked to the carboxylic acid .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[b]thiophene derivatives can be synthesized through various methods such as condensation reactions . Protodeboronation of pinacol boronic esters has also been reported, which might be relevant depending on the starting materials .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. For example, 2-Bromo-3-thiophenecarboxylic acid, a related compound, is a white solid .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzo[b]thiophene derivatives have shown biological activity, but without more information, it’s not possible to predict the mechanism of action for this specific compound .

Future Directions

The future directions would depend on the intended use of the compound. Benzo[b]thiophene derivatives have been studied for their potential in various applications, from medicinal chemistry to material science .

properties

IUPAC Name

propan-2-yl 2-[(2-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3S/c1-11(2)24-19(23)16-13-8-4-6-10-15(13)25-18(16)21-17(22)12-7-3-5-9-14(12)20/h3,5,7,9,11H,4,6,8,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXTVIQPIMOQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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